kadsuphilol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsuphilol B is a naturally occurring lignan isolated from the leaves and stems of Kadsura philippinensis, a plant belonging to the Schisandraceae family . Lignans are a class of secondary metabolites known for their diverse biological activities, including antioxidant, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kadsuphilol B involves mimicking biosynthetic pathways using photoredox-based strategies to access reactive radical intermediates . These intermediates undergo radical cyclizations, leading to the formation of complex lignan frameworks . The synthetic route typically includes steps such as global deacylation with concomitant oxy-Michael addition, followed by the installation of specific ester groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Kadsuphilol B undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of functional groups within the molecule, often facilitated by specific catalysts.
Common Reagents and Conditions
Oxidation: Iron oxygenases are commonly used to catalyze oxidative cyclization reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium or platinum are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain the core lignan structure .
Scientific Research Applications
Kadsuphilol B has several scientific research applications:
Mechanism of Action
Kadsuphilol B exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells . The molecular targets include various enzymes and pathways involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Kadsuphilin N: Another lignan isolated from Kadsura philippinensis with similar antioxidant properties.
Taiwankadsurin D: A homolignan with a similar dibenzocyclooctadiene structure.
Heteroclitin J: A related lignan with comparable biological activities.
Uniqueness
Kadsuphilol B is unique due to its specific structural features and the presence of multiple oxygen-containing functional groups, which contribute to its potent antioxidant activity . Its ability to undergo diverse chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry research .
Properties
Molecular Formula |
C31H32O10 |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
[(8R,9S,10R,11R)-8-acetyloxy-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C31H32O10/c1-15-16(2)27(41-31(34)18-10-8-7-9-11-18)20-13-22-29(39-14-38-22)30(37-6)24(20)23-19(26(15)40-17(3)32)12-21(35-4)28(36-5)25(23)33/h7-13,15-16,26-27,33H,14H2,1-6H3/t15-,16+,26+,27+/m0/s1 |
InChI Key |
IISFJEJUDYAYLO-WOVZPRGBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]1OC(=O)C)OC)OC)O)OC)OCO3)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C1OC(=O)C)OC)OC)O)OC)OCO3)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.